molecular formula C24H40Cl5N2O3P B12730264 Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester CAS No. 55733-19-2

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester

Cat. No.: B12730264
CAS No.: 55733-19-2
M. Wt: 612.8 g/mol
InChI Key: MUZWEYNTAWGQLE-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester is a complex organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a phosphoramidic acid group attached to a pyridine ring substituted with chlorine and trichloromethyl groups The dinonyl ester moiety further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)-4-pyridinylamine with phosphoramidic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphoramidate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trichloromethyl and pyridine moieties play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, diethyl ester
  • Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester
  • Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dibutyl ester

Uniqueness

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester is unique due to its longer alkyl chain (dinonyl ester), which may influence its solubility, stability, and interaction with biological targets compared to its shorter-chain analogs .

Properties

CAS No.

55733-19-2

Molecular Formula

C24H40Cl5N2O3P

Molecular Weight

612.8 g/mol

IUPAC Name

3,5-dichloro-N-di(nonoxy)phosphoryl-2-(trichloromethyl)pyridin-4-amine

InChI

InChI=1S/C24H40Cl5N2O3P/c1-3-5-7-9-11-13-15-17-33-35(32,34-18-16-14-12-10-8-6-4-2)31-22-20(25)19-30-23(21(22)26)24(27,28)29/h19H,3-18H2,1-2H3,(H,30,31,32)

InChI Key

MUZWEYNTAWGQLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCCC

Origin of Product

United States

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